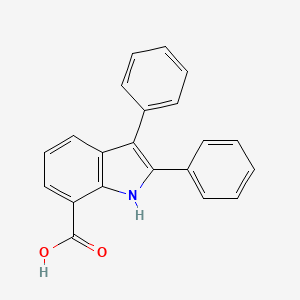

2,3-diphenyl-1H-indole-7-carboxylic acid

概要

説明

2,3-ジフェニル-1H-インドール-7-カルボン酸は、2-フェニルインドール類に属する有機化合物です。これらの化合物は、2位にフェニル基が置換されたインドール環を特徴としています。 インドール誘導体は、その多様な生物活性で知られており、潜在的な治療応用のために広く研究されています .

2. 製法

合成経路と反応条件

一般的な方法の1つは、フィッシャーインドール合成であり、フェニルヒドラジンと適切なケトンを酸性条件下で反応させてインドール環を形成するものです . 7位へのカルボン酸基の導入は、さまざまな官能基化反応によって達成できます。

工業生産方法

2,3-ジフェニル-1H-インドール-7-カルボン酸の工業生産は、大規模なフィッシャーインドール合成に続き、精製および官能基化ステップを含む場合があります。使用される具体的な条件と試薬は、最終生成物の目的とする収量と純度によって異なる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole ring . The introduction of the carboxylic acid group at the 7-position can be achieved through various functionalization reactions.

Industrial Production Methods

Industrial production of 2,3-diphenyl-1H-indole-7-carboxylic acid may involve large-scale Fischer indole synthesis followed by purification and functionalization steps. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

化学反応の分析

反応の種類

2,3-ジフェニル-1H-インドール-7-カルボン酸は、以下を含むさまざまな化学反応を起こすことができます。

酸化: この化合物は、キノン誘導体に変換するために酸化することができます。

還元: 還元反応は、ジヒドロインドール誘導体の生成につながる可能性があります。

置換: インドール環、特に3位で求電子置換反応が起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: ハロゲンやニトロ化合物などの求電子試薬は、酸性または塩基性条件下で使用できます。

生成される主な生成物

酸化: キノン誘導体。

還元: ジヒドロインドール誘導体。

置換: 使用される求電子試薬に応じて、さまざまな置換インドール誘導体。

科学的研究の応用

Anticancer Activity

2,3-Diphenyl-1H-indole-7-carboxylic acid has been investigated for its potential as an anticancer agent. It acts by targeting specific pathways involved in tumorigenesis:

- Mechanism of Action : The compound has been shown to influence cell survival and proliferation through modulation of proto-oncogenes and their associated signaling pathways. Notably, it affects MYC transcriptional activity and promotes cell cycle progression by phosphorylating key regulatory proteins such as CDC25A and CDKN1B .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its effects on neurodegenerative diseases due to its ability to cross the blood-brain barrier.

- Mechanism : The compound's interaction with various neurotransmitter systems and its antioxidant properties are believed to contribute to its protective effects against neuronal damage.

| Study | Findings | Reference |

|---|---|---|

| Study D | Reduced oxidative stress markers in neuronal cultures. | |

| Study E | Improved cognitive function in animal models of neurodegeneration. |

Environmental Applications

Beyond pharmacological uses, there is emerging interest in the environmental applications of this compound, particularly in the field of bioremediation:

- Biodegradation Studies : Preliminary studies indicate that this compound can be utilized by certain microbial strains for degrading environmental pollutants due to its structural characteristics.

| Study | Findings | Reference |

|---|---|---|

| Study F | Identified microbial strains capable of degrading the compound in contaminated environments. |

Toxicological Data Summary

作用機序

2,3-ジフェニル-1H-インドール-7-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。 1つの既知の標的は、細胞の生存と増殖に関与するセリン/スレオニンキナーゼpim-1です . この化合物は、このキナーゼに結合してその活性を調節することによって、その効果を発揮する可能性があり、細胞経路の下流への影響につながります。

6. 類似の化合物との比較

類似の化合物

2-フェニルインドール: 7位にカルボン酸基がありません。

3-フェニルインドール: 2位ではなく3位にフェニル基が置換されています。

インドール-3-酢酸: 3位にカルボン酸基を持つ植物ホルモンです。

独自性

2,3-ジフェニル-1H-インドール-7-カルボン酸は、2位と3位の両方にフェニル基があり、7位にカルボン酸基があることでユニークです。この特定の置換パターンは、その独特の化学的および生物学的特性に寄与し、研究と潜在的な治療応用のための貴重な化合物となっています。

類似化合物との比較

Similar Compounds

2-phenylindole: Lacks the carboxylic acid group at the 7-position.

3-phenylindole: Substituted at the 3-position with a phenyl group instead of the 2-position.

Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the 3-position.

Uniqueness

2,3-diphenyl-1H-indole-7-carboxylic acid is unique due to the presence of phenyl groups at both the 2 and 3 positions and a carboxylic acid group at the 7-position. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

生物活性

2,3-diphenyl-1H-indole-7-carboxylic acid is an organic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound features a unique substitution pattern with phenyl groups at the 2 and 3 positions and a carboxylic acid group at the 7 position, contributing to its distinct chemical properties and potential therapeutic applications.

The primary biological target of this compound is the serine/threonine-protein kinase Pim-1 . This kinase plays a crucial role in regulating cell survival and proliferation, making it a significant target in cancer research. The interaction of this compound with Pim-1 can lead to alterations in the kinase's activity, influencing various biochemical pathways associated with cell growth and survival .

Research indicates that this compound exhibits multiple biological activities, including:

- Anticancer Activity : It has shown efficacy in inhibiting tumor cell growth by modulating pathways related to apoptosis and cell cycle regulation .

- Antimicrobial Properties : Indole derivatives, including this compound, have demonstrated activity against various bacteria and fungi, suggesting potential use as antimicrobial agents .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Phenylindole | Lacks carboxylic acid group at the 7-position | Limited biological activity compared to diphenyl derivative |

| 3-Phenylindole | Substituted at the 3-position | Different activity profile; less studied |

| Indole-3-acetic acid | Plant hormone with a carboxylic acid group at the 3-position | Primarily involved in plant growth regulation |

The unique substitution pattern of this compound enhances its biological activity compared to similar compounds, making it a valuable candidate for further research.

Anticancer Studies

In a study evaluating various indole derivatives for anticancer activity, this compound exhibited significant inhibition of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated an IC50 value indicating effective suppression of cell proliferation compared to untreated controls. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates, confirming the compound's potential as an anticancer agent .

Antimicrobial Activity

A comparative study on the antimicrobial efficacy of indole derivatives showed that this compound had notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Mechanistic Studies

Structural analysis of the interaction between this compound and Pim-1 revealed critical binding interactions that stabilize the complex. This structural insight aids in understanding how this compound can effectively inhibit kinase activity and influence downstream signaling pathways involved in tumorigenesis .

特性

IUPAC Name |

2,3-diphenyl-1H-indole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2/c23-21(24)17-13-7-12-16-18(14-8-3-1-4-9-14)19(22-20(16)17)15-10-5-2-6-11-15/h1-13,22H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUDUXWVPIEHDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=CC=C3C(=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407427 | |

| Record name | 2,3-diphenyl-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197313-74-9 | |

| Record name | 2,3-Diphenyl-1H-indole-7-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197313749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-diphenyl-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIPHENYL-1H-INDOLE-7-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BFF2LV9EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。